N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide
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Overview
Description
N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C11H13F2NOS and a molecular weight of 245.29. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a carboxamide group attached to a difluorocyclohexyl moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
Preparation Methods
The synthesis of N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production.
Chemical Reactions Analysis
N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In the industry, thiophene-based compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, which can be used as anesthetics . The exact molecular targets and pathways involved in the action of this compound would depend on its specific application and structure-activity relationship studies.
Comparison with Similar Compounds
N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide can be compared with other similar compounds, such as 4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide. These compounds share a similar thiophene-carboxamide core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific difluorocyclohexyl group, which may impart distinct physicochemical and pharmacological characteristics.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NOS/c12-11(13)5-3-8(4-6-11)14-10(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIBHPYTFVCMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CS2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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